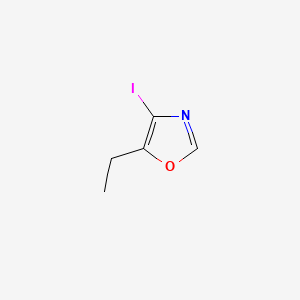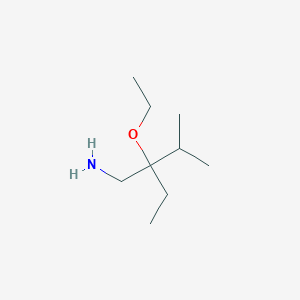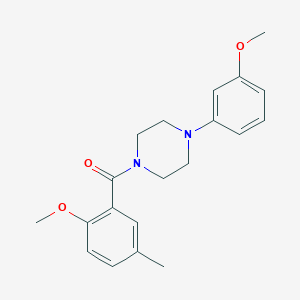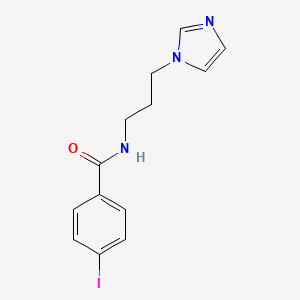
3-(2,4-Difluorophenyl)-2-methylpropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-2-methylpropanol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2-methylpropanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 2-methylpropanol.
Grignard Reaction: A Grignard reagent is prepared by reacting 2,4-difluorobenzene with magnesium in anhydrous ether. This reagent is then reacted with 2-methylpropanol under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(2,4-Difluorophenyl)-2-methylpropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2,4-Difluorophenyl)-2-methylpropanal, while reduction could produce various alcohol derivatives.
科学的研究の応用
3-(2,4-Difluorophenyl)-2-methylpropanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(2,4-Difluorophenyl)-2-methylpropanol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The difluorophenyl group can enhance binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding with target molecules.
類似化合物との比較
Similar Compounds
3-(2,4-Difluorophenyl)propanol: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(2,4-Difluorophenyl)-2-methylpropanol: The position of the difluorophenyl group is different, potentially altering its chemical behavior.
3-(2,4-Dichlorophenyl)-2-methylpropanol: Substitution of fluorine with chlorine can significantly change the compound’s properties.
Uniqueness
3-(2,4-Difluorophenyl)-2-methylpropanol is unique due to the presence of both the difluorophenyl group and the methylpropanol backbone. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
特性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7,13H,4,6H2,1H3 |
InChIキー |
AZZVTHNSJIFHPI-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=C(C=C1)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)



![N-[2-(Adamantan-1-YL)ethyl]-2-chloroacetamide](/img/structure/B13579794.png)

